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Compound Name: ONO-0740556
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific and technical
information regarding the discovery and development of ONO-0740556. The full development
history, including comprehensive preclinical and clinical data, has not been fully disclosed in the
public domain. This guide focuses on the available structural and mechanistic data.

Introduction

ONO-0740556 is a potent and selective agonist of the Lysophosphatidic Acid Receptor 1
(LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and
pathological processes.[1] Lysophosphatidic acid (LPA) signaling through LPAL is involved in
cell proliferation, migration, and survival.[2] Preclinical studies have suggested the therapeutic
potential of selective LPA1 agonists in conditions such as obesity and urinary incontinence.[1]
[2] Furthermore, G protein-biased LPA1 agonists are being explored as potential treatments for
depression.[2] ONO-0740556 was developed as a chemically stable analog of LPA, making it a
valuable tool for studying the structure and function of the LPA1 receptor.[1] Its high potency
and stability were key factors in its use for the structural elucidation of the active human LPA1-
Gi complex.[1]

Discovery and Design Rationale

Detailed information regarding the initial high-throughput screening and lead optimization that
led to ONO-0740556 is not extensively published. However, the design of ONO-0740556 was
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guided by the need for a more stable analog of lysophosphatidic acid (LPA) for structural and
functional studies.[1] The native LPA molecule is metabolically labile, which limits its utility in
prolonged experiments.[2]

The key structural modifications in ONO-0740556 to enhance stability include the replacement
of the glycerol backbone's sn-2 ester linkage with a more robust amide bond and the
substitution of the cis-9 double bond in the acyl chain with an aromatic moiety.[1] These
changes resulted in a compound with significantly higher potency compared to native LPA.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for ONO-0740556.

Parameter Value Species Assay Reference
NanoBIT-G-
protein

EC50 0.26 nM Human ) o [1][3]14]
dissociation
assay

Table 1: In Vitro Potency of ONO-0740556

Property Description Reference

Designed as a chemically

stable analog of LPA. The

glycerol backbone is partially
Chemical Stability replaced by an amide bond, [1]

and the cis-9 double bond in

the acyl chain is replaced by

an aromatic moiety.

Approximately 30-fold more
otent than lysophosphatidic
Potency vs. LPA P ) ) Y p .p [1]
acid (LPA) in activating human

LPAL.
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Table 2: Physicochemical and Pharmacological Properties of ONO-0740556

Mechanism of Action and Signaling Pathway

ONO-0740556 functions as a potent agonist at the LPA1 receptor. Upon binding, it stabilizes
the active conformation of the receptor, leading to the activation of downstream signaling
pathways, primarily through the Gi/o family of G proteins.[1] The activation of Gi by the ONO-
0740556-bound LPA1 complex was confirmed through structural studies.[1] The signaling
cascade initiated by LPA1 activation can lead to various cellular responses, including cell

proliferation, migration, and survival.
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ONO-0740556 activates the LPAL receptor, leading to Gj-mediated inhibition of adenylyl

cyclase.

Experimental Protocols

The following sections detail the key experimental protocols used in the characterization of
ONO-0740556's interaction with the LPAL receptor, as described in the available literature.

Formation and Purification of the LPA1-Gi Complex

This protocol was utilized for the preparation of the ONO-0740556-bound LPA1-Gi complex for

cryo-electron microscopy studies.

e Protein Expression and Purification: Human LPA1 with a C-terminal green fluorescent protein
(GFP) tag was expressed and purified. The Gi heterotrimer (Gail, GB1, and Gy2) was also
expressed and purified separately.
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o Complex Formation:

o Purified LPA1-GFP was mixed with a 1.2 molar excess of the Gi heterotrimer, a single-
chain variable fragment (scFv16) to stabilize the complex, and TEV protease to cleave the
GFP tag.

o Apyrase was added to hydrolyze any unbound GDP.

o ONO-0740556 was added to a final concentration of 10 uM.

o The coupling reaction was incubated overnight at 4°C.

 Purification of the Complex:

o The complexing mixture was purified by M1 anti-Flag affinity chromatography to remove
excess G protein.

o The bound complex was washed with a buffer containing 20 mM Tris-HCI (pH 8.0), 150
mM NacCl, 0.01% glyco-diosgenin (GDN), 10 uM ONO-0740556, 10% glycerol, and 5 mM
CacCl2.

o The complex was eluted in a buffer containing 20 mM Tris-HCI (pH 8.0), 150 mM NacCl,
0.01% GDN, 10 uM ONO-0740556, 10% glycerol, 5 mM EDTA, and 0.2 mg/mL Flag
peptide.

o Final Purification Step: The eluted complex was further purified by size-exclusion
chromatography.
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Workflow for the formation and purification of the ONO-0740556-LPA1-G; complex.

NanoBIiT-G-protein Dissociation Assay

This assay was used to determine the potency of ONO-0740556 in inducing the dissociation of
the G protein from the LPA1 receptor, which is a measure of receptor activation.

e Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with
10% fetal bovine serum. Cells were seeded in 6-well plates one day before transfection.

e Constructs: N-terminally FLAG-tagged human LPA1 was used. The G protein components
were engineered with NanoBiT technology, where the Ga subunit is fused to the LgBIiT
subunit and the Gy subunit is associated with a SmBIiT-fused Gy subunit.

e Assay Procedure:

[¢]

Transfected cells were harvested and suspended in a buffer.
o The cell suspension was dispensed into a 96-well plate.

o A Nano-Glo substrate was added to each well.

o A baseline luminescence was measured.

o ONO-0740556 was added at various concentrations.

o Luminescence was measured again. The dissociation of the G protein subunits upon
receptor activation leads to a decrease in luminescence.

» Data Analysis: The concentration-response curves were generated, and the EC50 value was
calculated using non-linear regression. The results were presented as means * s.e.m. from
three independent experiments.[5]

Structural Insights into ONO-0740556 Binding

Cryo-electron microscopy studies of the LPA1-Gi complex bound to ONO-0740556 have
provided detailed insights into its binding mode.
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e Binding Pocket: ONO-0740556 binds in a pocket composed of a polar recognition region on
the extracellular side and a hydrophobic pocket within the transmembrane region.[1]

o Key Interactions: The phosphate head group and glycerol moiety of ONO-0740556 are
situated in the polar region, forming salt bridges with key residues such as K39 and R124.[1]
The acyl chain extends into the hydrophobic pocket.

o Receptor Activation: The binding of ONO-0740556 induces conformational changes in the
receptor, particularly in transmembrane segment 7 and the central hydrophobic core, leading
to the active state of the receptor.[1]

Preclinical and Clinical Development Status

As of the latest available public information, there are no specific preclinical pharmacology,
pharmacokinetics, or clinical trial data published for ONO-0740556. Its development appears to
be primarily as a high-affinity tool compound for structural and mechanistic studies of the LPA1
receptor. While Ono Pharmaceutical has a known interest in modulating LPA receptors for
therapeutic purposes, the clinical development path for ONO-0740556, if any, has not been
disclosed.

Conclusion

ONO-0740556 is a potent and chemically stable agonist of the LPA1 receptor. Its development
has been crucial for the structural elucidation of the active LPA1-Gi complex, providing valuable
insights into the mechanism of LPA1 activation. While its full discovery and development history
is not publicly available, the detailed structural and in vitro functional data highlight its
importance as a research tool for understanding LPA1 biology and for structure-based drug
design efforts targeting this receptor. Future disclosures from Ono Pharmaceutical will be
necessary to understand the full therapeutic potential and development status of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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